Cas no 2027247-80-7 (tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate)

Tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate is a fluorinated aromatic ester with a conjugated double bond, making it a valuable intermediate in organic synthesis. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the fluorine substituent introduces electronic effects useful in cross-coupling reactions and medicinal chemistry applications. The (E)-configured double bond ensures stereochemical control in further derivatizations. This compound is particularly advantageous in the synthesis of fluorinated pharmaceuticals and agrochemicals, where its structural features contribute to improved bioavailability and metabolic stability. Its high purity and well-defined reactivity profile make it a reliable building block for complex molecule construction.
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate structure
2027247-80-7 structure
商品名:tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
CAS番号:2027247-80-7
MF:C14H17FO2
メガワット:236.281987905502
CID:5921520
PubChem ID:165531772

tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
    • 2027247-80-7
    • EN300-1453889
    • インチ: 1S/C14H17FO2/c1-10-5-7-12(15)11(9-10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+
    • InChIKey: JEPOKBNYWPTHTK-SOFGYWHQSA-N
    • ほほえんだ: FC1=CC=C(C)C=C1/C=C/C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 236.12125794g/mol
  • どういたいしつりょう: 236.12125794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1453889-5000mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
5000mg
$2110.0 2023-09-29
Enamine
EN300-1453889-50mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
50mg
$612.0 2023-09-29
Enamine
EN300-1453889-1.0g
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
1g
$0.0 2023-06-06
Enamine
EN300-1453889-500mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
500mg
$699.0 2023-09-29
Enamine
EN300-1453889-10000mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
10000mg
$3131.0 2023-09-29
Enamine
EN300-1453889-2500mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
2500mg
$1428.0 2023-09-29
Enamine
EN300-1453889-1000mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
1000mg
$728.0 2023-09-29
Enamine
EN300-1453889-100mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
100mg
$640.0 2023-09-29
Enamine
EN300-1453889-250mg
tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate
2027247-80-7
250mg
$670.0 2023-09-29

tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate 関連文献

tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoateに関する追加情報

Introduction to Tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate (CAS No. 2027247-80-7)

Tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate, with the CAS number 2027247-80-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate consists of a tert-butyl group attached to a (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate moiety. This arrangement contributes to its distinct chemical behavior and reactivity, which are crucial for its potential use in synthetic chemistry and drug design. The presence of a fluoro substituent at the 2-position of the phenyl ring enhances the compound's metabolic stability and bioavailability, making it an attractive scaffold for medicinal chemistry applications.

In recent years, there has been a growing interest in exploring the pharmacological properties of fluorinated aromatic compounds. These compounds often exhibit improved binding affinity and selectivity towards biological targets, which can lead to more effective and less toxic drug candidates. The study of tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate falls within this broader context, as researchers investigate its potential role in modulating various biological pathways.

One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications and derivatization. This flexibility is particularly valuable in drug discovery pipelines, where the ability to fine-tune molecular properties can significantly impact efficacy and safety profiles. The tert-butyl group, for instance, provides a sterically hindered environment that can influence interactions with biological targets, while the enoate moiety offers opportunities for further functionalization.

Recent studies have demonstrated that derivatives of tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate exhibit notable pharmacological activity in preclinical models. These findings suggest that this compound may serve as a lead structure for developing new treatments targeting inflammatory diseases, neurodegenerative disorders, and other complex conditions. The fluoro substituent plays a critical role in these interactions by enhancing binding affinity and reducing metabolic degradation.

The synthesis of tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate presents unique challenges due to its complex stereochemistry and functional groups. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enantioselective hydrogenation have been particularly useful in constructing the desired molecular framework.

In addition to its pharmaceutical applications, tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate has potential uses in materials science and chemical research. Its unique electronic properties make it a candidate for developing new types of organic semiconductors and luminescent materials. Furthermore, its reactivity allows for the exploration of novel synthetic pathways that could be applied to other complex organic molecules.

The future direction of research on tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate is likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the discovery of novel derivatives with enhanced efficacy and reduced side effects. The integration of machine learning algorithms into drug design processes may also play a pivotal role in identifying promising candidates for further development.

In conclusion, tert-butyl (2E)-3-(2-fluoro-5-methylphenyl)prop-2-enoate represents a fascinating compound with diverse applications in pharmaceuticals and chemical research. Its unique structural features and promising biological activity make it a valuable asset for researchers seeking to develop innovative treatments and materials. As our understanding of its properties continues to grow, so too will its potential impact on science and medicine.

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